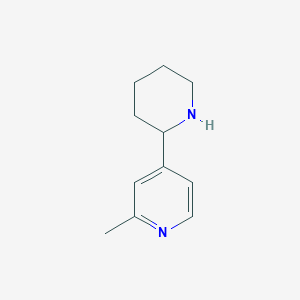

2-Methyl-4-(piperidin-2-yl)pyridine

Description

Significance of Pyridine-Piperidine Heterocyclic Systems in Contemporary Chemical Research

Pyridine (B92270) and piperidine (B6355638) rings are ubiquitous in a vast array of biologically active compounds and functional materials. The pyridine ring, an aromatic six-membered heterocycle containing a nitrogen atom, imparts a degree of rigidity, basicity, and the capacity for various chemical modifications. rsc.orgresearchgate.net Conversely, the piperidine ring, a saturated six-membered nitrogen-containing heterocycle, offers conformational flexibility and multiple points for substitution.

The fusion or linkage of these two heterocyclic systems into a single molecular entity, as seen in 2-Methyl-4-(piperidin-2-yl)pyridine, gives rise to compounds with a unique combination of properties. These hybrid systems are of significant interest in medicinal chemistry as they can interact with biological targets in novel ways, potentially leading to the development of new therapeutic agents. The presence of both an aromatic and a saturated heterocyclic ring allows for a diverse range of intermolecular interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for molecular recognition processes in biological systems.

Overview of Synthetic Challenges and Opportunities within Substituted Pyridines and Piperidines

The synthesis of substituted pyridines and piperidines, particularly those with specific stereochemistry, presents a considerable challenge to synthetic organic chemists. The controlled introduction of substituents onto these rings requires careful strategic planning and the use of sophisticated synthetic methodologies.

One of the primary methods for the synthesis of piperidines is the catalytic hydrogenation of the corresponding pyridine derivatives. researchgate.netasianpubs.orgresearchgate.net However, this approach can be complicated by the need for harsh reaction conditions and the potential for over-reduction or side reactions, especially in the presence of other functional groups. rsc.org Achieving regioselectivity and stereoselectivity during the hydrogenation of substituted pyridines is a key area of ongoing research. nih.gov For instance, the catalytic hydrogenation of substituted pyridines with platinum oxide (PtO2) has been explored, though it can present challenges. researchgate.netasianpubs.org More recent developments have focused on the use of rhodium-based catalysts, such as Rh2O3, which can operate under milder conditions. rsc.org

The synthesis of asymmetrically substituted piperidines is another significant hurdle. Enantioselective methods are often required to produce a single desired stereoisomer, which is crucial for pharmacological applications. The development of chiral catalysts and asymmetric synthetic routes is therefore a major focus of research in this area.

The direct coupling of pre-functionalized pyridine and piperidine rings is an alternative synthetic strategy. This can involve transition metal-catalyzed cross-coupling reactions, which offer a powerful tool for the construction of complex molecules. However, the reactivity of the heterocyclic starting materials must be carefully controlled to achieve the desired outcome.

Rationale for In-depth Academic Investigation of this compound

Furthermore, the piperidin-2-yl substituent introduces a chiral center, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound is a significant synthetic challenge and a key area of interest. The biological activity of each enantiomer can differ substantially, making the development of stereoselective synthetic routes a critical goal for its potential application in medicinal chemistry.

The presence of two nitrogen atoms with different basicities (one aromatic, one aliphatic) also makes this compound an interesting ligand for coordination chemistry and catalysis. The potential for this molecule to act as a bidentate ligand, coordinating to metal centers through both nitrogen atoms, opens up possibilities for the design of novel catalysts and functional materials.

An in-depth investigation into the synthesis, properties, and potential applications of this compound would contribute valuable knowledge to the broader field of heterocyclic chemistry. Detailed research findings, including spectroscopic data and reactivity studies, would provide a foundation for further exploration of this and related pyridine-piperidine systems.

| Property | Data |

| Molecular Formula | C11H16N2 |

| Molecular Weight | 176.26 g/mol |

| Isomeric Form | This compound |

| CAS Number | 1270484-80-4 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-methyl-4-piperidin-2-ylpyridine |

InChI |

InChI=1S/C11H16N2/c1-9-8-10(5-7-12-9)11-4-2-3-6-13-11/h5,7-8,11,13H,2-4,6H2,1H3 |

InChI Key |

CBVOXNPYCRARBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2CCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies Towards 2 Methyl 4 Piperidin 2 Yl Pyridine and Its Structural Analogs

Strategies for Pyridine (B92270) Core Construction and Regioselective Functionalization

Cycloaddition Reactions in Pyridine Synthesis

Cycloaddition reactions offer a powerful and atom-economical approach to constructing the pyridine ring system, often allowing for the rapid assembly of multi-substituted pyridines. rsc.orgacsgcipr.org

One of the most prominent methods is the Diels-Alder reaction . Inverse-electron-demand Diels-Alder reactions, for instance, can utilize 1,2,4-triazines as the diene component, which react with enamines to form the pyridine nucleus after the extrusion of a nitrogen molecule. acsgcipr.org This method is particularly useful for accessing pyridines with substitution patterns that are challenging to obtain through other routes. Normal electron-demand Diels-Alder reactions are also known but are often less efficient for pyridine synthesis due to unfavorable electronics. acsgcipr.org

[2+2+2] Cycloaddition reactions , catalyzed by transition metals, provide a versatile tool for the synthesis of pyridines from nitriles and alkynes. rsc.org This method demonstrates the ability to control the substitution pattern and even introduce chirality under mild conditions. Cobalt-catalyzed [2+2+2] cycloadditions have emerged as an economical and efficient route to construct multi-substituted pyridines. rsc.org

A more recent development is the (3+3) cycloaddition , which involves the reaction of enamines with unsaturated aldehydes or ketones. acs.org This organocatalyzed method allows for the practical synthesis of tri- or tetrasubstituted pyridines and has been successfully applied on a large scale for the synthesis of pharmaceutical intermediates. acs.org

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Ref |

| Inverse-Demand Diels-Alder | 1,2,4-Triazine, Enamine | Thermal | Substituted Pyridine | acsgcipr.org |

| [2+2+2] Cycloaddition | Nitrile, Alkyne | Transition Metal (e.g., Co) | Multi-substituted Pyridine | rsc.org |

| (3+3) Cycloaddition | Enamine, Enal/Ynone | Organocatalyst | Tri- or Tetrasubstituted Pyridine | acs.org |

Cross-Coupling Methodologies for Pyridine Functionalization

Cross-coupling reactions are indispensable for the regioselective functionalization of the pyridine core, enabling the formation of carbon-carbon bonds at specific positions. To construct the 2-methyl-4-(pyridin-2-yl)pyridine precursor, a key strategy involves the coupling of a 2-methylpyridine (B31789) derivative with a 2-halopyridine or its equivalent.

Suzuki-Miyaura coupling is a widely used method for forming C(sp²)–C(sp²) bonds and has been applied to the synthesis of bipyridines. mdpi.comresearchgate.net This reaction typically involves the coupling of a pyridylboronic acid or its ester with a halopyridine in the presence of a palladium catalyst. mdpi.comresearchgate.net While effective for 3- and 4-pyridylboronic acids, the use of 2-pyridylboronic acids can be challenging due to their instability. researchgate.net

Negishi coupling , which utilizes organozinc reagents, offers an alternative for the synthesis of bipyridines, including those that are difficult to access via Suzuki coupling. researchgate.netpreprints.org A Negishi cross-coupling strategy has been successfully employed in the synthesis of methyl-2,2'-bipyridines. acs.org

Stille coupling involves the reaction of organotin compounds with organic halides, catalyzed by palladium complexes. This method has also been applied to the synthesis of various bipyridine derivatives. mdpi.com

More recently, methods for the direct C-H arylation of pyridines have been developed, offering a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. researchgate.net

| Cross-Coupling Reaction | Coupling Partners | Catalyst System | Product | Ref |

| Suzuki-Miyaura Coupling | Pyridylboronic acid/ester + Halopyridine | Palladium catalyst | Bipyridine | mdpi.comresearchgate.net |

| Negishi Coupling | Pyridylzinc reagent + Halopyridine | Palladium catalyst | Bipyridine | preprints.orgacs.org |

| Stille Coupling | Pyridylstannane + Halopyridine | Palladium catalyst | Bipyridine | mdpi.com |

| Direct C-H Arylation | Pyridine N-oxide + Halopyridine | Palladium catalyst | Bipyridine | researchgate.net |

Derivatization of Pre-formed Pyridine Scaffolds

The functionalization of a pre-formed 2-methylpyridine is a viable strategy to introduce a substituent at the 4-position. One approach involves the conversion of 2-methylpyridine to its N-oxide, which facilitates electrophilic substitution at the 4-position. Subsequent deoxygenation restores the pyridine ring. organic-chemistry.org

Another method involves the direct C-H functionalization of pyridines. For instance, the α-methylation of substituted pyridines can be achieved using a continuous flow setup with a Raney® nickel catalyst, offering a regioselective route to 2-methylpyridines. researchgate.netnih.gov The functionalization of the 4-position of a 2-methylpyridine can be achieved through various methods, including lithiation followed by reaction with an electrophile.

A patent describes a multi-step synthesis of 2-methyl-4-bromopyridine, which can then serve as a key intermediate for subsequent cross-coupling reactions to introduce the second pyridine ring. The synthesis starts from 2-chloro-4-nitropyridine, which is converted to 2-methyl-4-nitropyridine, followed by reduction to 2-methyl-4-aminopyridine, and finally a Sandmeyer-type reaction to yield 2-methyl-4-bromopyridine. google.com

Approaches for Piperidine (B6355638) Ring Formation with Stereochemical Control

The conversion of the 2-methyl-4-(pyridin-2-yl)pyridine precursor to the final target molecule requires the selective reduction of one of the pyridine rings to a piperidine ring. A critical aspect of this transformation is the control of stereochemistry at the newly formed stereocenter at the 2-position of the piperidine ring.

Catalytic Hydrogenation of Pyridine Derivatives to Piperidines

Catalytic hydrogenation is a common and efficient method for the reduction of pyridines to piperidines. rsc.orgcjcatal.com The choice of catalyst, solvent, and reaction conditions plays a crucial role in the efficiency and selectivity of the reaction.

Heterogeneous catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), and ruthenium on carbon (Ru/C) are frequently used. cjcatal.comresearchgate.net Studies have shown that Ru/C can be a highly active catalyst for the complete hydrogenation of pyridine to piperidine under optimized conditions. cjcatal.com The reactivity of substituted pyridines can be influenced by electronic factors; for example, 2-methylpyridine shows similar reactivity to pyridine itself. cjcatal.com

Homogeneous catalysts, including rhodium and iridium complexes, have also been developed for pyridine hydrogenation, often operating under milder conditions. rsc.org Rhodium oxide (Rh₂O₃) has been reported as a stable and commercially available catalyst for the reduction of various unprotected pyridines under mild conditions. rsc.org Asymmetric hydrogenation of pyridinium (B92312) salts using chiral iridium or rhodium catalysts can provide access to enantiomerically enriched piperidines. nih.gov The stereoselective hydrogenation of pyridines can be challenging, but methods using chiral catalysts or auxiliaries have been developed to achieve high levels of enantioselectivity. nih.gov

| Catalyst System | Substrate | Conditions | Product | Key Features | Ref |

| Ru/C | Pyridine derivatives | 3.0 MPa H₂, 100 °C | Piperidine derivatives | High activity and selectivity | cjcatal.com |

| Rh₂O₃ | Functionalized pyridines | 5 bar H₂, 40 °C, TFE | Piperidine derivatives | Mild conditions, broad scope | rsc.org |

| Ru-DTBM-segphos | 2-Pyridyl-substituted alkenes | Low H₂ pressure, 50 °C | Chiral piperidine precursors | High enantioselectivity | nih.govacs.org |

| [Cp*RhCl₂]₂/HCOOH-Et₃N | Pyridinium salts | 40 °C | Piperidines or Tetrahydropyridines | Chemoselective reduction | nih.gov |

Intramolecular Amination and Cyclization Routes to Piperidine Cores

Intramolecular reactions provide a powerful strategy for the stereocontrolled synthesis of the piperidine ring. These methods often involve the cyclization of a linear precursor containing both the nitrogen atom and the carbon chain that will form the ring.

Intramolecular hydroamination , where an amine adds across a double or triple bond within the same molecule, is a direct method for forming the piperidine ring. This can be catalyzed by various metals.

Reductive amination of a δ-ketoamine or a related precursor is another common strategy. More recently, biocatalytic approaches using transaminases have been developed for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. acs.org This method allows for access to both enantiomers with high enantiomeric excess. acs.org

Radical cyclization offers a different mechanistic pathway to piperidines. For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can lead to the stereoselective formation of 2,4,5-trisubstituted piperidines. nih.gov

| Cyclization Strategy | Precursor Type | Catalyst/Reagent | Product | Key Features | Ref |

| Transaminase-Triggered Cyclization | ω-Chloroketone | Transaminase, Isopropylamine | 2-Substituted Piperidine | High enantioselectivity, access to both enantiomers | acs.org |

| Radical Cyclization | Unsaturated amine derivative | Radical initiator (e.g., AIBN), Bu₃SnH | Substituted Piperidine | Stereoselective | nih.gov |

| Intramolecular SN2 Cyclization | Amino-mesylate | Base (e.g., NaH) | Substituted Piperidine | Modular synthesis of stereoisomers | nih.gov |

Asymmetric Synthesis and Diastereoselective Transformations Leading to Piperidines

The creation of the chiral piperidine ring with a specific stereochemistry is a critical aspect of synthesizing 2-Methyl-4-(piperidin-2-yl)pyridine. Asymmetric synthesis and diastereoselective transformations are key to achieving high enantiopurity of the final product.

One effective strategy involves the use of chiral auxiliaries to guide the stereochemical outcome of key reactions. For instance, N-sulfinyl imines derived from chiral sulfinamides can be employed in the asymmetric synthesis of 2-substituted piperidines. The addition of a Grignard or organolithium reagent to a chiral N-sulfinyl-α,β-unsaturated imine can proceed with high diastereoselectivity, establishing the stereocenter at the 2-position of the piperidine precursor. Subsequent cyclization and removal of the chiral auxiliary would yield the desired enantiomerically enriched piperidine.

Another powerful approach is the diastereoselective functionalization of pre-existing piperidine scaffolds. Photoredox catalysis has emerged as a mild and efficient method for the α-amino C–H arylation of densely functionalized piperidines. nih.gov This method can be used to introduce the 2-methylpyridine moiety at the 2-position of a suitable piperidine precursor with high diastereoselectivity. The reaction often proceeds via an initial non-selective C-H arylation followed by an epimerization to the thermodynamically more stable diastereomer. nih.gov

Furthermore, transition metal-catalyzed cross-coupling reactions offer a highly diastereoselective route to substituted piperidines. A Negishi cross-coupling of a 2-piperidylzinc reagent with a halopyridine can be employed to form the C-C bond between the two heterocyclic rings. The stereoselectivity of this coupling can be controlled to favor either the cis or trans product depending on the reaction conditions and the position of the zinc reagent on the piperidine ring. acs.org

| Method | Key Reagents/Catalysts | Stereocontrol | Typical Diastereomeric Ratio (d.r.) | Reference |

| Chiral Auxiliary (N-Sulfinyl Imine) | Chiral Sulfinamide, Grignard/Organolithium Reagents | Substrate-controlled | >95:5 | acs.org |

| Photoredox-Catalyzed C-H Arylation | Iridium Photocatalyst, Aryl Halide | Thermodynamic Control via Epimerization | up to 85:15 | nih.gov |

| Negishi Cross-Coupling | Organozinc Reagent, Palladium Catalyst | Reagent and Ligand Controlled | up to 95:5 | acs.org |

Modular Assembly and C-C/C-N Bond Formation Strategies for this compound

The construction of the this compound scaffold can be approached in a modular fashion, where the pyridine and piperidine rings are synthesized separately and then coupled, or through a convergent approach where the rings are formed in a sequential or one-pot manner. Central to these strategies are efficient C-C and C-N bond formation reactions.

A common modular approach involves the synthesis of a suitable 2-methyl-4-halopyridine and a piperidine derivative, followed by a cross-coupling reaction to form the C-C bond. Palladium-catalyzed reactions such as the Suzuki, Stille, or Negishi couplings are well-suited for this purpose. For example, the Negishi coupling of 2-bromo-4-methylpyridine (B133514) with a 2-piperidylzinc reagent can afford the target molecule. acs.org

Alternatively, a C-N bond-forming strategy can be employed. This could involve the reaction of a 4-substituted-2-lithiomethylpyridine with a suitable piperidine precursor bearing an electrophilic nitrogen. However, C-C bond formation is generally more common for this type of linkage.

| Bond Formation | Reaction Type | Key Reagents/Catalysts | Modularity | Reference |

| C-C | Negishi Coupling | Organozinc reagent, Pd catalyst | High | acs.org |

| C-C | Suzuki Coupling | Boronic acid/ester, Pd catalyst | High | acs.org |

| C-N/C-C | Reductive Amination/Aza-Michael Addition | Amine, α,β-unsaturated carbonyl, reducing agent | Moderate | thieme-connect.com |

Advanced Synthetic Methodologies and Process Optimization in Research Scale

To improve the efficiency, safety, and scalability of the synthesis of this compound, advanced synthetic methodologies and process optimization principles can be applied at the research scale.

Advanced Synthetic Methodologies:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and in some cases, enhance selectivity for key bond-forming reactions. nih.gov This technique is particularly beneficial for cross-coupling reactions and heterocycle synthesis.

Flow Chemistry: Conducting reactions in a continuous flow system offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated optimization and scale-up. numberanalytics.com

Biocatalysis: The use of enzymes as catalysts can offer unparalleled chemo-, regio-, and stereoselectivity under mild reaction conditions. numberanalytics.com For the synthesis of this compound, a transaminase could potentially be used for the asymmetric synthesis of a key amine intermediate.

Process Optimization:

The optimization of a synthetic route at the research scale is crucial for its potential future development. Key principles include:

Route Scouting: Evaluating multiple synthetic routes to identify the most efficient and robust pathway. pharmafeatures.com

Reaction Condition Optimization: Systematically varying parameters such as temperature, concentration, catalyst loading, and solvent to maximize yield and minimize impurities. Design of Experiments (DoE) is a powerful statistical tool for this purpose. evotec.com

Green Chemistry Principles: Selecting reagents and solvents that are less hazardous, minimizing waste generation, and improving atom economy are important considerations even at the research stage. numberanalytics.com This includes exploring catalytic alternatives to stoichiometric reagents.

| Parameter | Conventional Approach | Advanced/Optimized Approach | Benefit | Reference |

| Heating | Oil bath | Microwave irradiation | Faster reaction times, improved yields | nih.gov |

| Reaction Setup | Batch reactor | Continuous flow reactor | Improved safety, better control, easier scale-up | numberanalytics.com |

| Catalysis | Stoichiometric reagents | Catalytic (metal, organo-, or bio-catalysis) | Higher efficiency, less waste, milder conditions | numberanalytics.comnumberanalytics.com |

| Optimization | One-factor-at-a-time | Design of Experiments (DoE) | More efficient optimization, understanding of parameter interactions | evotec.com |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Methyl 4 Piperidin 2 Yl Pyridine

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

The FT-IR spectrum of 2-Methyl-4-(piperidin-2-yl)pyridine is expected to show characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibration of the piperidine (B6355638) ring is anticipated to appear as a moderate band in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic pyridine (B92270) ring and the aliphatic piperidine and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary vibrational information to FT-IR. The aromatic ring stretching vibrations of the pyridine moiety are typically strong in the Raman spectrum and would be expected in the 1300-1650 cm⁻¹ range. rsc.orgrsc.org The symmetric "breathing" mode of the pyridine ring often gives a sharp and intense band around 1000 cm⁻¹. researchgate.netresearchgate.net The C-H bending and skeletal vibrations of the piperidine ring would contribute to the fingerprint region of the spectrum.

Interactive Data Table: Predicted Vibrational Spectroscopy Frequencies

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Piperidine) | 3300-3500 (medium) | Weak |

| Aromatic C-H Stretch | 3000-3100 (weak) | 3000-3100 (strong) |

| Aliphatic C-H Stretch | 2850-3000 (strong) | 2850-3000 (strong) |

| C=N/C=C Stretch (Pyridine) | 1400-1600 (strong) | 1400-1600 (strong) |

| Pyridine Ring Breathing | Weak | ~1000 (strong) |

| C-N Stretch | 1000-1250 (medium) | 1000-1250 (medium) |

Note: These are predicted frequency ranges and their intensities (weak, medium, strong) can vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₁H₁₆N₂), HRMS would be expected to show a molecular ion peak [M+H]⁺ at an m/z value corresponding to the calculated exact mass of its protonated form. This precise mass measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide further structural information, corroborating the connectivity determined by NMR.

X-ray Crystallography for Definitive Solid-State Structural Elucidation of this compound and its Salts

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the connectivity and stereochemistry of this compound, along with detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves growing a single crystal of the compound or one of its salts (e.g., hydrochloride, hydrobromide). This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

For a chiral molecule like this compound, which possesses a stereocenter at the 2-position of the piperidine ring, X-ray crystallography of a single enantiomer or a salt with a chiral counter-ion allows for the determination of the absolute configuration. This is often achieved through the use of anomalous dispersion, with the Flack parameter being a critical value in confirming the correct enantiomer. nih.gov

Due to the absence of specific crystallographic data for this compound, the following table presents representative data for a related heterocyclic compound containing a substituted piperidine ring, illustrating the type of information that would be obtained from such an analysis.

Table 1: Representative Crystallographic Data for a Substituted Piperidine Derivative

| Parameter | Value |

| Chemical Formula | C₁₂H₁₇N₂O⁺ · SbCl₆⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.730(2) |

| b (Å) | 6.2343(12) |

| c (Å) | 19.527(4) |

| α (°) | 90 |

| β (°) | 95.361(4) |

| γ (°) | 90 |

| Volume (ų) | 1423.1(5) |

| Z | 4 |

| Key Bond Length (C-N) (Å) | 1.48 |

| Key Bond Angle (C-N-C) (°) | 112.5 |

| Note: The data presented is for 4-(2-Methyl-piperidin-1-ylcarbon-yl)pyridinium hexachloridoantimonate(V) and serves as an illustrative example. |

The crystal structure would also reveal details about the conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the methyl and pyridine substituents. Furthermore, the analysis of any salts of this compound would provide insight into the ionic interactions and hydrogen bonding networks that stabilize the crystal lattice.

Chiroptical Spectroscopy (e.g., VCD, ORD, CD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques are powerful non-destructive methods used to investigate the stereochemical properties of chiral molecules in solution. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. For this compound, Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Circular Dichroism (CD) would be instrumental in assigning its absolute configuration.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. A VCD spectrum provides information about the stereochemistry based on the vibrational modes of the molecule. By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer (e.g., (R)-2-Methyl-4-(piperidin-2-yl)pyridine), the absolute configuration can be confidently assigned.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve can be used to determine the absolute configuration by comparison with known compounds or through the application of empirical rules.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) in the regions of UV-Vis absorption of the molecule's chromophores. The pyridine ring in this compound acts as a chromophore. The sign of the Cotton effect can be correlated to the absolute configuration of the stereocenter. For instance, the absolute configuration of the related alkaloid anabasine (B190304) ((S)-3-(piperidin-2-yl)pyridine) can be determined using these techniques. nih.govwikipedia.org

The following table provides a hypothetical representation of the type of data that would be obtained from a chiroptical analysis of an enantiomerically pure sample of a (piperidin-2-yl)pyridine derivative.

Table 2: Representative Chiroptical Data for a Chiral Piperidinyl-Pyridine

| Technique | Wavelength (nm) | Signal |

| CD | 265 | Positive Cotton Effect |

| ORD | 280 | Peak |

| ORD | 250 | Trough |

| Note: This data is illustrative and represents the expected type of spectral features for a chiral (piperidin-2-yl)pyridine derivative. |

The combination of experimental chiroptical data with theoretical calculations provides a high level of confidence in the assignment of the absolute configuration of chiral molecules like this compound, complementing the definitive solid-state information provided by X-ray crystallography.

Theoretical and Computational Chemistry Studies on 2 Methyl 4 Piperidin 2 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure and related properties of molecules. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of a system.

Density Functional Theory (DFT) has become a leading method in quantum chemistry for its balance of accuracy and computational efficiency. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system from its electron density. A common approach involves using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set like 6-311G or 6-31G(d,p) to model the atomic orbitals. nih.govepstem.net

For 2-Methyl-4-(piperidin-2-yl)pyridine, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process minimizes the total energy of the molecule, yielding precise information on bond lengths, bond angles, and dihedral angles. The resulting data provides a foundational understanding of the molecule's static structure. scielo.br Furthermore, these calculations yield important energetic properties such as the total energy, heat of formation, and dipole moment, which are crucial for understanding its stability and polarity.

Table 1: Illustrative DFT-Calculated Properties for a Pyridine (B92270) Derivative (Note: This table presents typical parameters obtained from DFT calculations and does not represent actual data for this compound.)

| Property | Illustrative Value | Unit |

| Total Energy | -550.123 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| C(pyridine)-C(piperidine) Bond Length | 1.52 | Ångström (Å) |

| C-N-C (piperidine) Bond Angle | 111.5 | Degrees (°) |

| Heat of Formation | 45.8 | kcal/mol |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters. libretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), directly solve the electronic Schrödinger equation and provide a detailed analysis of the electronic wavefunction.

Wavefunction analysis can reveal intricate details about chemical bonding and electron distribution. For instance, Natural Bond Orbital (NBO) analysis, often performed after an ab initio calculation, can be used to study charge transfer interactions, bond strengths, and hybridization within the this compound molecule. While more computationally demanding than DFT, ab initio methods can offer a higher level of theory and are often used as a benchmark for other computational techniques.

The this compound molecule possesses significant conformational flexibility, primarily due to the rotation around the single bond connecting the pyridine and piperidine (B6355638) rings and the puckering of the non-aromatic piperidine ring. Conformational analysis aims to identify the different stable spatial arrangements (conformers) of the molecule and to map their relative energies.

By systematically rotating key dihedral angles and calculating the energy at each step using methods like DFT, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis is critical for understanding which conformation is most likely to be present under given conditions and how the molecule might change its shape, which can be crucial for its interaction with biological targets. For similar heterocyclic systems, computational studies have successfully predicted multiple possible conformations and their relative energies. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are essential for predicting the reactivity of a molecule. They provide insights into where a molecule is most likely to interact with other chemical species.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is color-coded to indicate different regions of charge distribution. Typically, red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive potential, which are prone to nucleophilic attack. researchgate.net For this compound, the nitrogen atom of the pyridine ring would be expected to be a region of strong negative potential (red), making it a likely site for protonation or coordination to a metal ion.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. researchgate.netpku.edu.cn

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. researchgate.netpku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. scielo.br A small energy gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For pyridine derivatives, the HOMO is often located on the pyridine ring, while the LUMO's location can vary depending on the substituents. researchgate.net

Table 2: Representative FMO Properties for a Heterocyclic Compound (Note: This table shows typical data generated from FMO analysis and does not represent actual values for this compound.)

| Parameter | Illustrative Value | Unit | Description |

| HOMO Energy | -6.5 | eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.5 | eV | Energy required to remove an electron (≈ -EHOMO) |

| Electron Affinity (A) | 1.2 | eV | Energy released when an electron is added (≈ -ELUMO) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, where the forces between atoms are calculated using a pre-defined force field.

An MD simulation of this compound, typically placed in a box of solvent molecules like water, would track the trajectory of every atom over a period of nanoseconds or longer. This allows for the observation of conformational changes, the flexibility of the molecule, and its specific interactions with the surrounding solvent. acs.org For example, simulations could reveal the formation and lifetime of hydrogen bonds between the piperidine N-H group and water molecules, providing a detailed picture of its solvation and dynamic behavior in an aqueous environment.

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov For this compound, an in silico SAR study would involve computationally designing a series of derivatives by making systematic chemical modifications. These modifications could include adding or changing substituent groups on either the pyridine or piperidine ring. The effect of these changes on properties relevant to biological activity (e.g., receptor binding energy, electronic properties) would then be calculated. Reviews on pyridine derivatives have shown that the presence and position of specific groups can significantly enhance or reduce biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by creating a mathematical model that correlates the chemical structure with activity. nih.gov In a QSAR study, a set of molecular descriptors (numerical values representing different chemical properties) is calculated for a series of derivatives. These descriptors are then used to build a statistical model that predicts the biological activity of new, untested compounds. This approach is highly valuable in drug discovery for prioritizing the synthesis of the most promising derivatives.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies (Note: This table lists common descriptors that would be calculated for a QSAR analysis of this compound derivatives.)

| Descriptor Type | Example Descriptor | Description |

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to engage in charge-transfer. | |

| Topological | Molecular Weight | The mass of the molecule. |

| Polar Surface Area (PSA) | Sum of surfaces of polar atoms; relates to membrane permeability. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; indicates hydrophobicity. |

| Number of Hydrogen Bond Donors/Acceptors | Indicates potential for hydrogen bonding interactions. |

Ligand-Based and Structure-Based Computational Approaches

Computational drug design methodologies are broadly categorized into ligand-based and structure-based approaches. nih.gov Both strategies offer valuable insights in the absence or presence of a known macromolecular target structure, respectively.

Ligand-Based Drug Design (LBDD): In scenarios where the three-dimensional structure of a biological target is unknown, LBDD methods become paramount. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For this compound, LBDD studies would involve analyzing a set of molecules with known activities to build a predictive model.

Quantitative Structure-Activity Relationship (QSAR) is a prominent LBDD method. A hypothetical QSAR study on a series of analogs of this compound could explore how variations in physicochemical properties affect their biological activity. For instance, modifications to the piperidine ring or the position of the methyl group on the pyridine ring could be correlated with changes in activity. nih.gov Such studies have been successfully applied to other nitrogen-containing heterocyclic compounds to identify key molecular descriptors influencing their biological potential. tandfonline.com

Structure-Based Drug Design (SBDD): When the 3D structure of a target protein is available, for instance, from X-ray crystallography or NMR spectroscopy, SBDD methods can be employed. These approaches involve docking the ligand, in this case, this compound, into the active site of the receptor to predict its binding conformation, affinity, and interaction patterns.

Molecular docking simulations could reveal key interactions between this compound and a hypothetical target. For example, the pyridine nitrogen could act as a hydrogen bond acceptor, while the piperidine NH group could be a hydrogen bond donor. The methyl group might engage in hydrophobic interactions within a specific pocket of the active site. These predictions can guide the design of more potent and selective analogs. Similar approaches have been effectively used to understand the binding modes of various pyridine derivatives in different biological targets. csic.es

| Computational Approach | Description | Potential Application to this compound |

| Ligand-Based | Utilizes information from a set of known active molecules to build a model. | Development of QSAR models to correlate molecular properties of analogs with biological activity. |

| Structure-Based | Requires the 3D structure of the biological target. | Molecular docking to predict binding modes and affinities to a specific receptor. |

Chemical Reactivity and Derivatization Pathways of 2 Methyl 4 Piperidin 2 Yl Pyridine

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring is generally considered electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the ring towards electrophiles. However, the substituents on the pyridine ring of 2-methyl-4-(piperidin-2-yl)pyridine play a crucial role in directing any potential electrophilic attack. The methyl group at the 2-position is an activating group, directing electrophiles to the ortho and para positions relative to it (positions 3 and 5). The piperidinyl group at the 4-position is also an activating group. Therefore, electrophilic substitution, if it occurs, would be expected to be directed to the C3 and C5 positions of the pyridine ring. The outcome of such reactions would be highly dependent on the reaction conditions and the nature of the electrophile.

Nucleophilic Substitution and Addition Reactions on the Pyridine and Piperidine (B6355638) Moieties

Nucleophilic substitution is a more common reaction for pyridine rings, especially when a good leaving group is present at the 2-, 4-, or 6-positions. In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if the pyridine ring is activated, for instance by N-oxidation, it becomes more susceptible to nucleophilic attack.

Studies on related pyridinium (B92312) ions have shown that nucleophilic aromatic substitution can occur, with the reactivity order being influenced by the substituents. For instance, in reactions of 2-substituted N-methylpyridinium ions with piperidine, the order of leaving group ability was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This suggests that the presence of an electron-withdrawing group enhances the reactivity towards nucleophilic substitution.

The piperidine ring, being a saturated heterocycle, does not undergo nucleophilic substitution at its carbon atoms unless activated. However, the nitrogen atom of the piperidine is nucleophilic and can participate in various reactions, as detailed in the section on N-functionalization.

Oxidative and Reductive Transformations of the Heterocyclic Rings

Both the pyridine and piperidine rings of this compound can undergo oxidative and reductive transformations.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like peroxy acids. This transformation increases the electron deficiency of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack. The methyl group at the 2-position can also be oxidized to a carboxylic acid under strong oxidizing conditions. Research on the related compound 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol (B1218979) has shown that the piperidine ring can be oxidized by monoamine oxidases. nih.gov

Reduction: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This process typically requires a catalyst such as platinum, palladium, or rhodium and is conducted under a hydrogen atmosphere. The specific conditions of the reduction (catalyst, solvent, temperature, and pressure) can influence the stereochemical outcome of the newly formed chiral centers on the piperidine ring.

N-Functionalization of the Piperidine Nitrogen (e.g., alkylation, acylation, protecting group strategies)

The secondary amine of the piperidine moiety is a key site for derivatization. This nitrogen is nucleophilic and readily undergoes a variety of functionalization reactions.

Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen, which can be used to modulate the compound's physicochemical properties, such as lipophilicity and basicity.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This is a common strategy to introduce a wide range of functional groups and to create prodrugs.

Protecting Group Strategies: In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent it from reacting with certain reagents. Common protecting groups for secondary amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as sulfonyl groups like tosyl (Ts). These groups can be selectively removed under specific conditions.

The table below summarizes some common N-functionalization reactions of the piperidine moiety.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl iodide | N-Methylated piperidine |

| Acylation | Acetyl chloride | N-Acetylated piperidine (amide) |

| Boc Protection | Di-tert-butyl dicarbonate | N-Boc protected piperidine |

| Cbz Protection | Benzyl chloroformate | N-Cbz protected piperidine |

| Reductive Amination | Acetone, Sodium triacetoxyborohydride | N-Isopropyl piperidine |

Regioselective and Stereoselective Derivatization Strategies for Complex Analogues

The synthesis of complex analogues of this compound often requires precise control over regioselectivity and stereoselectivity.

Regioselectivity: Achieving regioselective functionalization of the pyridine ring can be challenging. However, methods have been developed for the position-selective C-4 alkylation of pyridines using a maleate-derived blocking group in a Minisci-type reaction. nih.gov Such strategies could potentially be adapted for the selective functionalization of the C3 or C5 positions of the this compound core.

Stereoselectivity: The piperidin-2-yl group contains a chiral center. Enantiomerically pure starting materials or chiral resolution techniques can be employed to synthesize specific stereoisomers. Furthermore, reactions that create new stereocenters, such as the reduction of the pyridine ring or functionalization of the piperidine ring, can be controlled using chiral catalysts or auxiliaries to achieve high diastereoselectivity and enantioselectivity. For instance, phosphine-catalyzed enantioselective [4+2]-annulation reactions have been used to produce highly enantiomerically enriched tetrahydropyridine (B1245486) derivatives. auctoresonline.org These advanced synthetic methods are crucial for exploring the structure-activity relationships of complex analogues.

Coordination Chemistry and Catalytic Applications of 2 Methyl 4 Piperidin 2 Yl Pyridine

2-Methyl-4-(piperidin-2-yl)pyridine as a N-Donor Ligand in Transition Metal Chemistry

There is no available literature describing the use of this compound as an N-donor ligand in complexes with transition metals. Research on related bidentate N,N'-ligands containing both a pyridine (B92270) and a piperidine (B6355638) ring is common, but specific studies on this isomer, with its particular substitution pattern, have not been reported.

Synthesis and Characterization of Metal Complexes of this compound

Stoichiometric Complex Formation and Structural Analysis

No published methods for the synthesis of metal complexes with this compound are available. Consequently, there are no reports on the stoichiometric formation of such complexes or any structural analysis data, such as from X-ray crystallography.

Spectroscopic Signatures of Metal-Ligand Interactions

As no complexes have been synthesized, there is no corresponding spectroscopic data (e.g., NMR, IR, UV-Vis) to characterize the nature of any potential metal-ligand interactions.

Mechanistic Studies of Coordination Modes and Binding Affinity

There are no mechanistic studies available that investigate the coordination modes or binding affinity of this compound with metal centers. Such studies would be contingent on the successful synthesis and isolation of the corresponding metal complexes.

Investigation of this compound-Derived Metal Complexes in Catalysis

Asymmetric Catalysis with Chiral Metal Complexes

The potential for this compound to act as a chiral ligand in asymmetric catalysis is theoretically plausible due to the stereocenter at the 2-position of the piperidine ring. However, there are no published reports on the synthesis of its chiral metal complexes or their application in any form of catalysis, including asymmetric catalysis.

Role in Homogeneous and Heterogeneous Catalytic Systems

While specific research on the catalytic applications of this compound is not extensively documented in publicly available literature, its structural motifs suggest potential utility in both homogeneous and heterogeneous catalysis. The bidentate N,N'-coordination capability of this ligand makes it a candidate for stabilizing transition metal centers in various catalytic transformations.

In homogeneous catalysis , ligands of the pyridyl-piperidine type are known to form stable complexes with a range of transition metals, including but not limited to palladium, ruthenium, iron, and copper. These complexes can act as catalysts in a variety of reactions. For instance, palladium complexes bearing pyridine-based ligands are effective in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. The pyridine moiety can facilitate the stabilization of different oxidation states of the metal during the catalytic cycle. It is plausible that a palladium complex of this compound could be employed in such transformations. Ruthenium complexes with related ligands have been investigated for their catalytic activity in hydrogenation and C-H functionalization reactions.

The role of such ligands often extends to influencing the solubility of the catalyst in organic solvents, a key aspect of homogeneous catalysis. The piperidine fragment, being non-polar, can enhance solubility in less polar media, while the pyridine ring can be modified to tune solubility in a wider range of solvents.

In the realm of heterogeneous catalysis , this compound could be immobilized on solid supports. This can be achieved by tethering the ligand to materials like silica, alumina, or polymers through functionalization of either the pyridine or piperidine ring. The resulting supported catalysts would combine the advantages of homogeneous catalysts (high activity and selectivity) with the benefits of heterogeneous systems (ease of separation and reusability). For example, pyridyl-functionalized ionic liquids have demonstrated catalytic activity in C-C bond formation reactions, suggesting that immobilization of this compound in a similar fashion could yield effective and recyclable catalysts. researchgate.net The synthesis of various methylpyridines has been achieved using heterogeneous catalysts, indicating the compatibility of the pyridine core with such systems. semanticscholar.org

Ligand Effects on Catalyst Activity and Selectivity

The electronic and steric properties of a ligand are paramount in determining the activity and selectivity of the resulting catalyst. For this compound, both the methyl and the piperidinyl substituents are expected to exert significant influence.

The methyl group at the 2-position of the pyridine ring is an electron-donating group. This has several potential consequences for a coordinated metal center. By increasing the electron density on the pyridine nitrogen, the methyl group enhances the σ-donating ability of the ligand. This can lead to a more electron-rich metal center, which may, in turn, affect the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. For instance, in palladium-catalyzed cross-coupling reactions, a more electron-rich palladium center can facilitate oxidative addition. Studies on substituted pyridine ligands have indeed shown that electronic modifications can regulate the catalytic activity of metal complexes in C-C coupling reactions. tcu.edu In some instances, the introduction of a methyl group on the pyridine ring has been shown to enhance the potency of bioactive compounds, a principle that can be extrapolated to catalyst activity. acs.org

The piperidin-2-yl group contributes to the ligand's properties in several ways. The nitrogen atom of the piperidine ring is a strong σ-donor, which, in conjunction with the pyridine nitrogen, forms a stable chelate ring upon coordination to a metal. The stereochemistry of the chiral center at the 2-position of the piperidine ring can be a crucial determinant of selectivity in asymmetric catalysis. If an enantiomerically pure form of the ligand, such as (S)-2-Methyl-4-(piperidin-2-yl)pyridine, is used, it can induce chirality at the metal center and lead to the enantioselective formation of a product.

Furthermore, the piperidine ring introduces significant steric bulk around the metal center. This steric hindrance can influence the coordination of substrates and the stability of reaction intermediates, thereby affecting both the activity and selectivity of the catalyst. For example, the bulkiness of the ligand can control the number of substrate molecules that can coordinate to the metal, which can be beneficial in preventing catalyst deactivation or promoting a specific reaction pathway. The interplay between the electronic effects of the methyl group and the steric and electronic contributions of the piperidinyl moiety allows for a nuanced modulation of the catalyst's performance.

To illustrate the potential electronic and steric influence of this compound in comparison to other common pyridine-based ligands, the following table presents some key parameters. The values for this compound are estimated based on known substituent effects.

| Ligand | pKa of Conjugate Acid (Py-H+) | Tolman Cone Angle (°) (for a generic M-L bond) | Key Features |

| Pyridine | 5.25 | ~135 | Unsubstituted, reference ligand. |

| 2-Methylpyridine (B31789) | 5.97 | ~145 | Electron-donating methyl group, increased basicity and steric bulk. |

| 2,6-Lutidine | 6.77 | ~160 | Two electron-donating methyl groups, significantly increased basicity and steric bulk. |

| This compound | ~6.5 (estimated) | ~155 (estimated) | Bidentate, strong σ-donation from both nitrogens, chiral center, significant steric bulk. |

| 2,2'-Bipyridine | 4.44 | ~165 (in planar conformation) | Bidentate, π-accepting character, widely used in catalysis. |

Note: The pKa and Tolman cone angle for this compound are estimates based on the additive effects of its constituent groups and are provided for comparative purposes.

This table highlights that this compound is expected to be a more basic and sterically demanding ligand than simple pyridines, which would have a profound impact on the properties of its metal complexes and their subsequent catalytic activity and selectivity.

Advanced Research Applications and Future Directions for 2 Methyl 4 Piperidin 2 Yl Pyridine

Development as Chemical Probes for Receptor-Ligand Interaction Studies

The development of selective chemical probes is crucial for elucidating the function of biological targets and for validating their therapeutic potential. The 2-Methyl-4-(piperidin-2-yl)pyridine scaffold is a promising candidate for the design of such probes, particularly for imaging and studying receptor-ligand interactions in real-time.

One of the most promising avenues for the application of this compound analogues is in the development of Positron Emission Tomography (PET) tracers. By incorporating a positron-emitting radionuclide, such as fluorine-18, into the molecular structure, researchers can visualize and quantify the distribution of a specific target in vivo. For instance, research on analogous 2-amino-4-methylpyridine (B118599) derivatives has demonstrated their potential as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes. nih.govwustl.edu A series of these analogues were synthesized and evaluated, with some showing high potency and selectivity for iNOS. nih.gov The introduction of a fluorine atom at a suitable position on the molecule allowed for radiolabeling and subsequent use as a PET tracer to image iNOS expression. nih.govwustl.edu

This approach could be directly translated to this compound. The methyl group at the 2-position and the piperidinyl moiety at the 4-position provide synthetic handles for the introduction of a radiolabel without significantly disrupting the core pharmacophore responsible for target binding. The development of a radiolabeled version of this compound or its optimized analogues could provide invaluable tools for studying the distribution and modulation of its target receptors in both healthy and diseased states.

Table 1: Potential Radionuclides for PET Tracer Development

| Radionuclide | Half-life | Common Labeling Precursor |

| Fluorine-18 | ~110 minutes | [¹⁸F]Fluoride |

| Carbon-11 | ~20 minutes | [¹¹C]Methyl iodide, [¹¹C]CO₂ |

| Gallium-68 | ~68 minutes | ⁶⁸Ga³⁺ |

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, the study of systems involving intermolecular interactions, offers a powerful approach to the bottom-up fabrication of novel materials and functional assemblies. The this compound molecule possesses key structural features that make it an attractive building block for supramolecular chemistry.

The pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor, while the N-H group of the piperidine (B6355638) ring can serve as a hydrogen bond donor. This donor-acceptor capability allows for the formation of well-defined, self-assembled structures through hydrogen bonding. Furthermore, the pyridine ring can participate in π-π stacking interactions, further stabilizing supramolecular assemblies.

While specific studies on the supramolecular chemistry of this compound are still emerging, research on related pyridine-containing molecules has demonstrated the feasibility of forming intricate architectures such as coordination polymers and metal-organic frameworks (MOFs). The ability of the pyridine nitrogen to coordinate with metal ions opens up possibilities for creating highly ordered, porous materials with potential applications in gas storage, catalysis, and sensing. The chirality of the piperidin-2-yl moiety also introduces the potential for creating chiral supramolecular structures.

Exploration in Materials Science

The unique electronic and structural properties of this compound suggest its potential for applications in materials science, although this remains a relatively unexplored area of research. The incorporation of this pyridine-piperidine hybrid into polymer backbones could lead to the development of new functional materials with tailored properties.

For example, the pyridine moiety can be utilized to create materials with specific optical or electronic properties. The basicity of the pyridine nitrogen could also be exploited to create pH-responsive materials that change their structure or function in response to changes in their environment. Furthermore, the potential for this compound to form ordered structures, as discussed in the context of supramolecular chemistry, could be harnessed to create novel liquid crystalline materials or thin films with anisotropic properties. While direct applications are yet to be extensively reported, the foundational characteristics of the molecule suggest a fertile ground for future materials science research.

Innovative Methodologies for Synthesis of Complex Analogues

The exploration of the full potential of the this compound scaffold requires access to a diverse range of analogues with varied substitution patterns. Researchers are continuously developing innovative synthetic methodologies to achieve this.

Traditional methods for the synthesis of pyridine-piperidine hybrids often involve multi-step sequences. google.comsigmaaldrich.com However, modern synthetic organic chemistry is focused on developing more efficient and versatile strategies. Recent advances in cross-coupling reactions, C-H activation, and catalytic hydrogenation are providing new tools for the synthesis of complex pyridine and piperidine derivatives. nih.gov

For instance, catalytic hydrogenation of substituted pyridines is a common method for producing piperidines. nih.gov The development of stereoselective hydrogenation catalysts is particularly important for controlling the chirality of the resulting piperidine ring, which can be crucial for biological activity. Furthermore, late-stage functionalization techniques, which allow for the modification of a molecule in the final steps of a synthesis, are becoming increasingly powerful for rapidly generating a library of analogues from a common intermediate. These methods will be instrumental in creating a diverse set of this compound derivatives for structure-activity relationship (SAR) studies and for optimizing their properties for specific applications.

Table 2: Key Synthetic Reactions for Analogue Development

| Reaction Type | Description |

| Catalytic Hydrogenation | Reduction of the pyridine ring to a piperidine ring using a metal catalyst. |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds to introduce new substituents. |

| C-H Activation | Direct functionalization of C-H bonds, allowing for more efficient synthesis. |

| Late-Stage Functionalization | Modification of a complex molecule in the later steps of a synthetic route. |

Outlook on Emerging Research Avenues for Pyridine-Piperidine Hybrids

The future of research on pyridine-piperidine hybrids, including this compound, is bright and multifaceted. The inherent versatility of this scaffold will continue to drive its exploration in a number of exciting directions.

In medicinal chemistry, a major focus will likely be on the development of highly selective kinase inhibitors for the treatment of cancer and inflammatory diseases. researchgate.netresearchgate.netnih.govacs.org The pyridine-piperidine core can serve as a template for designing molecules that can differentiate between closely related kinases, a key challenge in the field. Additionally, the exploration of these hybrids as agents targeting neurodegenerative diseases, such as Alzheimer's, is a promising area of research, with some studies already showing potential. mdpi.com

Beyond medicinal chemistry, the application of pyridine-piperidine hybrids in the development of "smart" materials and sensors is a largely untapped but potentially fruitful area. Their ability to respond to external stimuli, such as pH or the presence of metal ions, could be harnessed to create novel diagnostic tools and environmentally responsive systems. As synthetic methodologies become more advanced, we can expect to see the emergence of a new generation of pyridine-piperidine-based compounds with tailored properties for a wide range of scientific and technological applications.

Q & A

Basic: What are the established synthetic routes for 2-Methyl-4-(piperidin-2-yl)pyridine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyridine ring can be functionalized with a piperidine moiety via a two-step process:

Initial Substitution : Reacting 4-chloropyridine derivatives with piperidine under basic conditions (e.g., NaOH in dichloromethane) to form the piperidine-pyridine backbone .

Methylation : Introducing the methyl group at the 2-position using methylating agents like methyl iodide in the presence of a catalyst.

Key parameters affecting yield include solvent polarity (dichloromethane vs. THF), reaction temperature (25–60°C), and stoichiometry of the base .

Advanced: How can researchers optimize reaction yields for this compound synthesis?

Methodological Answer:

Yield optimization requires systematic variation of:

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions .

- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .

- Temperature Control : Lower temperatures (0–25°C) reduce decomposition but slow kinetics.

A fractional factorial design (DoE) is recommended to identify critical factors. For instance, achieved 99% purity by optimizing washing steps (NaHCO₃ and brine) and solvent removal under reduced pressure .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

- X-ray Crystallography : Determines precise molecular geometry and hydrogen-bonding patterns (e.g., piperidine ring conformation) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl group at δ ~2.3 ppm, pyridine protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₁H₁₆N₂: calculated 176.13 g/mol) .

Advanced: How can contradictions in pharmacological data for this compound be resolved?

Methodological Answer:

Discrepancies in receptor binding or toxicity profiles may arise due to:

- Impurity Effects : Trace solvents (e.g., residual DCM) can skew bioassay results. Validate purity via HPLC (>99%) .

- Assay Conditions : pH and ionic strength variations alter ligand-receptor interactions. Standardize buffer systems (e.g., PBS at pH 7.4) .

- Computational Validation : Use molecular docking (AutoDock Vina) to predict binding affinities and cross-validate with in vitro data .

highlights the need for rigorous toxicity profiling when data gaps exist (e.g., acute/chronic ecotoxicity) .

Basic: What biological activities are associated with this compound?

Methodological Answer:

The compound’s piperidine-pyridine scaffold is studied for:

- Enzyme Inhibition : Competitive inhibition of cytochrome P450 isoforms (CYP3A4/5) via π-π stacking with heme groups .

- Receptor Modulation : Partial agonism at serotonin (5-HT₂ₐ) receptors, validated via radioligand displacement assays .

Advanced: How can structure-activity relationship (SAR) studies improve its pharmacological profile?

Methodological Answer:

SAR strategies include:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to enhance metabolic stability .

- Bioisosteric Replacement : Replace piperidine with morpholine to reduce off-target binding .

demonstrates that pyrimidine analogs with methyl groups show improved bioavailability, guiding scaffold optimization .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., methyl iodide) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers .

Advanced: How should researchers address ecological data gaps for this compound?

Methodological Answer:

When persistence, bioaccumulation, or toxicity (PBT) data are unavailable (as in ):

In Silico Prediction : Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN score).

Microcosm Studies : Assess soil mobility and microbial degradation under controlled lab conditions .

Aquatic Toxicity Testing : Perform Daphnia magna acute toxicity assays (OECD 202 guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.